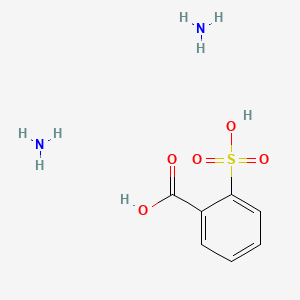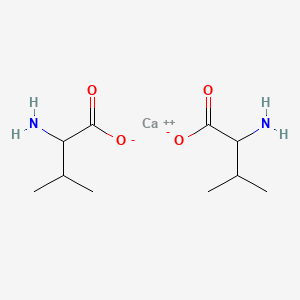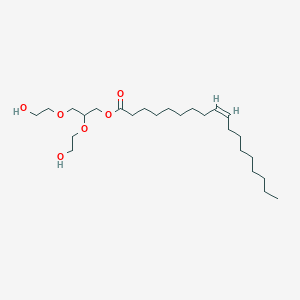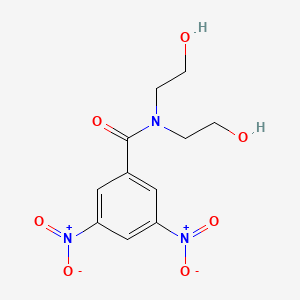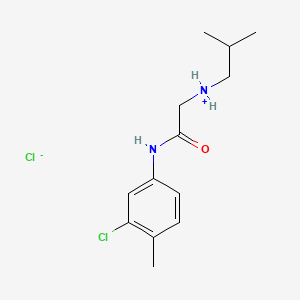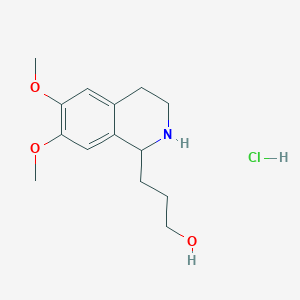
1-(gamma-Hydroxypropyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(gamma-Hydroxypropyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a synthetic organic compound belonging to the class of tetrahydroisoquinolines This compound is characterized by its unique structure, which includes a hydroxypropyl group and two methoxy groups attached to the isoquinoline ring
Métodos De Preparación
The synthesis of 1-(gamma-Hydroxypropyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core is synthesized through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Hydroxypropyl Group: The hydroxypropyl group is introduced through an alkylation reaction using a suitable alkylating agent, such as 3-chloropropanol, under basic conditions.
Methoxylation: The methoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
1-(gamma-Hydroxypropyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxy group, forming a propyl derivative, using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles like sodium hydride or organolithium reagents.
Hydrolysis: The hydrochloride salt can be hydrolyzed to regenerate the free base using aqueous sodium hydroxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(gamma-Hydroxypropyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(gamma-Hydroxypropyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxypropyl group may enhance its solubility and bioavailability, allowing it to effectively bind to its targets. The methoxy groups may contribute to its binding affinity and specificity. The compound may exert its effects through modulation of enzyme activity, receptor binding, and signal transduction pathways.
Comparación Con Compuestos Similares
1-(gamma-Hydroxypropyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride can be compared with other similar compounds, such as:
1-(gamma-Hydroxypropyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: The free base form of the compound, which lacks the hydrochloride salt.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A simpler analog without the hydroxypropyl group.
1-(gamma-Hydroxypropyl)-6,7-dimethoxyisoquinoline: An analog with an isoquinoline core instead of a tetrahydroisoquinoline core.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H22ClNO3 |
|---|---|
Peso molecular |
287.78 g/mol |
Nombre IUPAC |
3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C14H21NO3.ClH/c1-17-13-8-10-5-6-15-12(4-3-7-16)11(10)9-14(13)18-2;/h8-9,12,15-16H,3-7H2,1-2H3;1H |
Clave InChI |
VXJZIWCLBQUDKP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(NCCC2=C1)CCCO)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


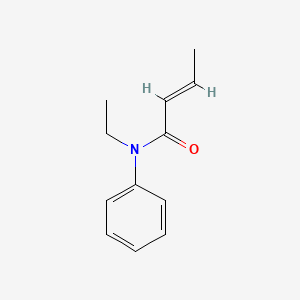

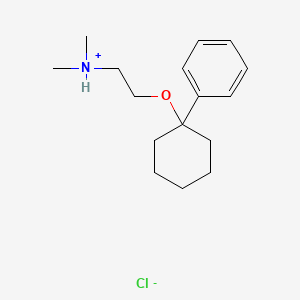
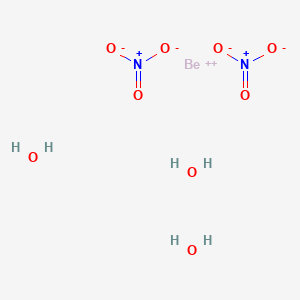
![3-[2-(7-Bromo-2-quinolinyl)ethenyl]-benzaldehyde](/img/structure/B13755395.png)
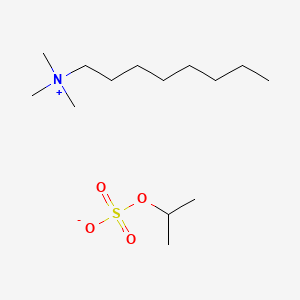
![Ethyl 4-aminoisoxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B13755411.png)

